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molecular formula C10H9ClN2 B8773724 5-Chloro-1-methyl-3-phenyl-1H-pyrazole CAS No. 59803-60-0

5-Chloro-1-methyl-3-phenyl-1H-pyrazole

Cat. No. B8773724
M. Wt: 192.64 g/mol
InChI Key: KZXLYZPMOREIDC-UHFFFAOYSA-N
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Patent
US03966954

Procedure details

2-Methyl-5-phenylpyrazol-3-one (7.9 g, 0.0429 mol) is added to phosphorus oxychloride (15.3 g). The mixture is stirred at 120°C to 135°C for 8 hours, then poured into ice water, made alkaline and extracted with methylene chloride. The solution is evaporated in vacuo at 90°C to yield 8.0 g (93.8%) of an oil.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
93.8%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](=O)[CH:5]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[NH:3]1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:6]1[N:2]([CH3:1])[N:3]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=1

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
CN1NC(=CC1=O)C1=CC=CC=C1
Name
Quantity
15.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 120°C to 135°C for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The solution is evaporated in vacuo at 90°C

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC=1N(N=C(C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 93.8%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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